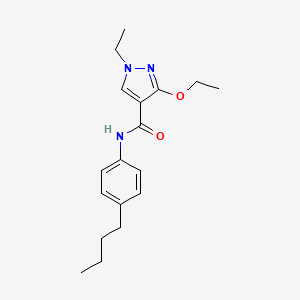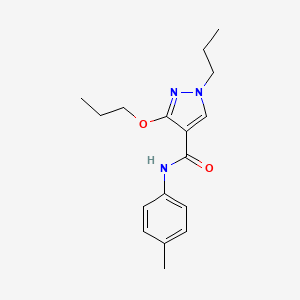
N-(4-butylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, also known as 4-butylphenyl-3-ethoxy-1-ethylpyrazole-4-carboxamide or 4-BEPEPCA, is a novel compound with potential applications in a variety of scientific fields, including drug design, organic synthesis, and biochemistry. This compound is a derivative of pyrazole and has a unique structure and properties that make it a valuable tool for research.
Aplicaciones Científicas De Investigación
4-BEPEPCA has a wide range of potential applications in scientific research. It can be used as a tool for drug design, allowing researchers to study the structure-activity relationships of different compounds. It can also be used as a building block for the synthesis of more complex molecules. Additionally, 4-BEPEPCA has potential applications in biochemistry, as it can be used to study the interactions between proteins and other molecules.
Mecanismo De Acción
The mechanism of action of 4-BEPEPCA is not yet fully understood. However, it is believed that the compound interacts with proteins and other molecules to modify their activity. For example, it is thought to interact with enzymes to inhibit their activity, or to interact with receptors to activate them.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BEPEPCA are not yet fully understood. However, in vitro studies have shown that 4-BEPEPCA has the potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it has been shown to have an effect on the expression of certain genes, such as those involved in inflammation and cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-BEPEPCA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a unique structure that makes it a valuable tool for research. Additionally, it is relatively stable and can be stored for extended periods of time. However, the compound is not yet fully understood and its effects on living organisms are not yet known, so caution should be taken when using it in experiments.
Direcciones Futuras
There are a number of potential future directions for research on 4-BEPEPCA. Further studies could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, research could be conducted to explore its potential applications in drug design and organic synthesis. Additionally, further studies could be conducted to explore its potential applications in the treatment of various diseases and conditions. Finally, research could be conducted to explore its potential as a tool for studying the structure-activity relationships of different compounds.
Métodos De Síntesis
4-BEPEPCA is synthesized through a multi-step reaction process. The starting material is 4-butylphenol, which is reacted with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to form the ethoxy-substituted pyrazole. The product is then reacted with 1-ethyl-1H-pyrazole-4-carboxamide in the presence of an acid, such as hydrochloric acid, to form the desired 4-BEPEPCA.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-4-7-8-14-9-11-15(12-10-14)19-17(22)16-13-21(5-2)20-18(16)23-6-3/h9-13H,4-8H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYBELSLJZGYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B6500890.png)
![ethyl 3-[1-(4-methylbenzenesulfonyl)pyrrolidine-2-amido]-1-benzofuran-2-carboxylate](/img/structure/B6500893.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6500901.png)
![4-methoxy-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)benzamide](/img/structure/B6500905.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6500917.png)
![N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6500928.png)
![2-(benzenesulfonyl)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide](/img/structure/B6500936.png)
![N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6500946.png)

![3-methoxy-N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6500963.png)
![N-[(2,6-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6500965.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6500968.png)
![N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6500974.png)
